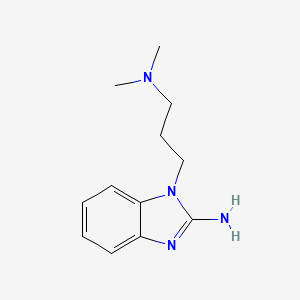

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-Dimethylamino-propyl)-1H-benzoimidazol-2-ylamine, also known by its chemical formula C~8~H~11~N~3~ , is a compound with intriguing pharmacological properties. Its structure combines a benzoimidazole core with a dimethylamino-propyl side chain. The compound’s systematic name is 1-ethyl-3-(3-dimethylaminopropyl)urea .

Applications De Recherche Scientifique

Peptide Synthesis

EDC is commonly used as a carboxyl activating agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids, which is a critical step in producing peptides and proteins .

Activation of Phosphate Groups

This compound is also used to activate phosphate groups in phospho mono and diesters, which is essential in various biochemical reactions and processes .

Antibody Preparation

In immunology, EDC is utilized in the preparation of antibodies, such as immunoconjugates. It helps in coupling antigens to antibodies or other proteins .

Protein Conjugation

EDC can conjugate carboxyl and amino groups among peptides and proteins, which is useful in creating protein complexes or attaching haptens to carrier proteins .

Collagen Gelation

Research has shown that EDC can induce gelation of collagen-based systems by forming anhydride bonds between carboxyl groups, increasing the concentration of the system significantly .

Surface Functionalization

EDC, alone or in combination with other agents like N-hydroxysuccinimide (NHS), is employed for crosslinking antibodies on functionalized surfaces, which has applications in diagnostics and sensor technologies .

Mécanisme D'action

Target of Action

Similar compounds such as cabergoline are known to act as dopamine receptor agonists .

Mode of Action

A related compound, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (edc), is known to act as a carboxyl activating agent for the coupling of primary amines to yield amide bonds . The carbonyl of the acid attacks the carbodiimide of EDC, followed by a proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .

Biochemical Pathways

Similar compounds like edc are used in peptide synthesis and in the preparation of antibodies like immunoconjugates .

Pharmacokinetics

It’s worth noting that similar compounds like edc are water-soluble , which can influence their bioavailability and pharmacokinetics.

Result of Action

Similar compounds like edc are known to play a vital role in the immobilization of large biomolecules in association with n-hydroxysuccinimide .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, EDC is sensitive to moisture and incompatible with strong acids, strong oxidizing agents, and moisture . Therefore, it’s crucial to store and handle such compounds properly to maintain their effectiveness.

Propriétés

IUPAC Name |

1-[3-(dimethylamino)propyl]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)14-12(16)13/h3-4,6-7H,5,8-9H2,1-2H3,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQGUCOQJCAODM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2N=C1N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-dimethoxyphenyl)-1-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1H-pyrazole-5-carboxamide](/img/structure/B2906886.png)

![Ethyl imidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2906887.png)

![6-(2-Methoxyphenyl)-2-[1-(2-propan-2-ylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2906889.png)

![1-[(2,3-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B2906890.png)

![Lithium 8-(trifluoromethyl)-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate](/img/structure/B2906892.png)

![3-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-8-methoxy-6-nitrochromen-2-one](/img/structure/B2906894.png)